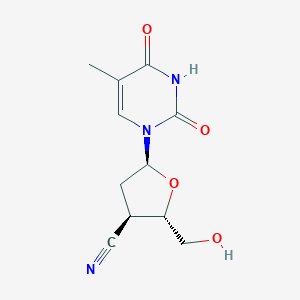
Cyanothymidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyanothymidine, also known as this compound, is a useful research compound. Its molecular formula is C11H13N3O4 and its molecular weight is 251.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Deoxyribonucleosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Efficacy Against HIV
Research has demonstrated that cyanothymidine exhibits potent antiviral activity against various strains of HIV. In vitro studies have shown that it can effectively reduce viral load in infected cells without significant cytotoxicity. For instance, one study reported an EC50 (effective concentration for 50% inhibition) value indicating strong antiviral potency against HIV-1 .
Case Studies
Synthesis and Chemical Properties
The synthesis of this compound involves several steps that modify standard thymidine to introduce the cyano group at the 4' position. The synthetic pathway typically includes:
- Protection of hydroxyl groups.
- Introduction of the cyano group through nucleophilic substitution.
- Deprotection to yield the final product.
The resulting compound exhibits enhanced stability and solubility characteristics compared to traditional nucleosides, making it suitable for therapeutic applications .
Therapeutic Potential Beyond HIV
In addition to its antiviral properties against HIV, this compound has shown promise in treating other viral infections such as hepatitis C and influenza. Its unique binding affinity for viral polymerases suggests potential for broader application in antiviral therapies .
Propiedades
Número CAS |
116195-58-5 |
|---|---|
Fórmula molecular |
C11H13N3O4 |
Peso molecular |
251.24 g/mol |
Nombre IUPAC |
(2S,3R,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolane-3-carbonitrile |
InChI |
InChI=1S/C11H13N3O4/c1-6-4-14(11(17)13-10(6)16)9-2-7(3-12)8(5-15)18-9/h4,7-9,15H,2,5H2,1H3,(H,13,16,17)/t7-,8-,9-/m1/s1 |
Clave InChI |
LFAIUPXHKWZRNL-IWSPIJDZSA-N |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)C#N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@@H]2C[C@@H]([C@H](O2)CO)C#N |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)C#N |
Sinónimos |
1-(3-cyano-2,3-dideoxypentofuranosyl)thymine cyanothymidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















